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Compound of Interest

Compound Name: Cu(I) chelator 1

Cat. No.: B12363844 Get Quote

Introduction Copper is an essential trace element vital for numerous biological processes,

acting as a cofactor for enzymes involved in mitochondrial respiration, antioxidant defense, and

neurotransmitter synthesis.[1][2] However, dysregulation of copper homeostasis can lead to

cellular toxicity and has been implicated in various diseases.[3][4] A recently identified form of

regulated cell death, termed cuproptosis, is triggered by excess intracellular copper, leading to

the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.[5]

Bathocuproine disulfonate (BCS) is a highly specific, water-soluble chelator for cuprous ions

(Cu(I)). A key feature of BCS is that it is cell-impermeable, making it an excellent tool for

chelating extracellular Cu(I) or for use in cell lysates without directly disturbing intracellular

copper metabolism in live-cell experiments. In fluorescence microscopy, BCS is invaluable for

investigating the roles of extracellular and labile copper in cellular processes, validating the

specificity of Cu(I)-sensitive fluorescent probes, and studying copper-dependent cell death

pathways like cuproptosis.

Principle of Application BCS forms a stable 2:1 complex with Cu(I), which can be monitored by

changes in absorbance or fluorescence. While BCS itself has some fluorescent properties, its

primary use in microscopy is often as a quenching or chelating agent to either reduce

background signals from copper-sensitive dyes or to prevent copper-mediated cellular events.

By sequestering Cu(I), BCS can be used to demonstrate the copper-dependence of a

biological phenomenon, such as reversing the cytotoxic effects of copper ionophores or

modulating signaling pathways.
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Data Presentation
Quantitative data for the use of BCS is summarized below. These values are starting points

and may require optimization for specific cell types and experimental conditions.

Table 1: Properties and Working Parameters of Bathocuproine Disulfonate (BCS)

Parameter Value Reference / Note

Full Name

2,9-Dimethyl-4,7-diphenyl-

1,10-phenanthrolinedisulfonic

acid, disodium salt

Molecular Formula C₂₆H₁₈N₂Na₂O₆S₂

Specificity
High affinity and specificity for

Cu(I)

Cell Permeability No (hydrophilic)

Stock Solution
10-50 mM in sterile water or

PBS
Store at -20°C.

Working Concentration
50 - 300 µM for cell culture

experiments

Optimal concentration should

be determined empirically.

Toxicity
Generally low cytotoxicity at

typical working concentrations

Table 2: Example Quantitative Data from Copper Chelation Experiments
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Application Cell Type Treatment Result
Reference /
Note

Cuproptosis

Rescue

Human

Hepatoma

(HepG2)

100-200 µM

CuCl₂ for 24h

Significant

decrease in cell

viability (MTT

assay)

Human

Hepatoma

(HepG2)

100 µM CuCl₂ +

200 µM BCS

Rescue of cell

viability

compared to

copper treatment

alone

Based on the

principle of

chelation.

Fluorescence

Probe Validation

NIH 3T3

Fibroblasts

150 µM CuCl₂

then 2 µM CTAP-

1 (Cu(I) sensor)

~20-fold increase

in Cu Kα signal

(microXRF)

NIH 3T3

Fibroblasts

Basal media +

150 µM BCS

Small decrease

in basal

fluorescence of a

Cu(I) sensor

Angiogenesis

Inhibition
HMVECs 100 µM BCS

Almost complete

ablation of

endothelial

network

formation

Experimental Protocols
Protocol 1: Preparation of BCS Stock and Working Solutions

Materials:

Bathocuproine disulfonate, disodium salt (BCS) powder

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
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Sterile microcentrifuge tubes

Vortex mixer

0.22 µm sterile syringe filter

Methodology:

Prepare 50 mM BCS Stock Solution:

Under sterile conditions, weigh out the appropriate amount of BCS powder.

Dissolve the powder in sterile water or PBS to a final concentration of 50 mM.

Vortex thoroughly until the powder is completely dissolved.

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

Storage:

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for long-term storage (up to 1 year).

Prepare Working Solution:

On the day of the experiment, thaw an aliquot of the stock solution.

Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final

concentration (e.g., 100 µM or 200 µM). Prepare fresh for each experiment.

Protocol 2: Live-Cell Fluorescence Imaging to Assess the Role of Extracellular Cu(I)

This protocol uses a generic Cu(I)-sensitive fluorescent probe to visualize how BCS can

chelate extracellular copper and prevent its influx or effect.

Materials:

Cells of interest cultured on glass-bottom imaging dishes or 96-well plates.
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Complete cell culture medium.

Phenol red-free imaging medium.

Cu(I)-sensitive fluorescent probe (e.g., a rhodamine-based sensor).

Copper (II) Chloride (CuCl₂) or a copper ionophore (e.g., Elesclomol).

BCS working solution (from Protocol 1).

Live-cell imaging system with environmental control (37°C, 5% CO₂).

Methodology:

Cell Seeding: Seed cells onto imaging plates and allow them to adhere and reach 60-70%

confluency.

Dye Loading:

Wash cells gently with pre-warmed PBS.

Incubate cells with the Cu(I)-sensitive probe in serum-free medium according to the

manufacturer's instructions (e.g., 1-5 µM for 30 minutes at 37°C).

Wash cells twice with pre-warmed phenol red-free imaging medium to remove excess dye.

Experimental Setup: Prepare four groups of cells:

Group A (Negative Control): Imaging medium only.

Group B (Positive Control): Imaging medium with CuCl₂ (e.g., 50 µM).

Group C (Chelation): Imaging medium with CuCl₂ (50 µM) and BCS (100 µM), added

simultaneously.

Group D (Reversal): Treat with CuCl₂ first, then add BCS.

Live-Cell Imaging:
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Place the imaging dish on the microscope stage.

Acquire baseline fluorescence images from all groups.

Add the respective treatments to each group.

Begin time-lapse imaging, acquiring images every 2-5 minutes for 1-2 hours. Use minimal

laser power to reduce phototoxicity.

Image Analysis:

Quantify the mean fluorescence intensity of individual cells over time using software like

ImageJ/Fiji.

Compare the fluorescence changes between the groups. A successful chelation by BCS

(Group C) should show significantly lower fluorescence intensity compared to the copper-

treated group (Group B).

Protocol 3: Investigating Cuproptosis Rescue using Fluorescence Microscopy

This protocol assesses the ability of BCS to rescue cells from copper-induced cell death

(cuproptosis) by monitoring mitochondrial health and cell viability.

Materials:

Cells of interest (e.g., those sensitive to cuproptosis).

96-well clear-bottom black imaging plates.

Copper ionophore (e.g., Elesclomol) to induce cuproptosis.

BCS working solution.

Mitochondrial membrane potential dye (e.g., JC-1 or TMRE).

Live/Dead viability stain (e.g., Calcein-AM and Propidium Iodide).

Fluorescence microscope or plate reader.
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Methodology:

Cell Seeding: Seed cells in a 96-well plate and grow overnight.

Treatment:

Prepare medium containing the following conditions: Vehicle Control, Elesclomol (e.g., 100

nM), and Elesclomol + BCS (e.g., 200 µM).

Treat cells with the prepared media and incubate for a predetermined time (e.g., 6-24

hours).

Staining for Mitochondrial Potential:

Remove the treatment media and wash cells with warm PBS.

Incubate cells with a mitochondrial membrane potential dye like JC-1 for 15-30 minutes at

37°C.

Wash cells and replace with imaging medium.

Imaging and Analysis:

Image the cells using appropriate filter sets for the dye. For JC-1, healthy mitochondria will

show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria

will show green fluorescence (monomers).

Quantify the ratio of red-to-green fluorescence. A decrease in this ratio indicates

mitochondrial depolarization and is a hallmark of apoptosis/cuproptosis.

Observe if the Elesclomol + BCS group retains a higher red/green ratio compared to the

Elesclomol-only group.

Viability Staining (Alternative Endpoint):

After treatment, incubate cells with a cocktail of Calcein-AM (stains live cells green) and

Propidium Iodide (stains dead cells red) for 15 minutes.
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Image using fluorescence microscopy and count the number of live and dead cells in each

condition to determine the percentage of cell viability.

Visualizations (Graphviz)
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Experimental Workflow: Live-Cell Imaging with BCS

1. Seed cells on
glass-bottom dish

2. Load cells with
Cu(I) fluorescent probe

3. Acquire baseline
fluorescence image

4. Add Treatments

Control
(Medium only)

Group 1

Copper Source
(e.g., CuCl2)

Group 2

Copper + BCS
(Co-treatment)

Group 3

5. Time-lapse
fluorescence imaging

6. Quantify fluorescence
intensity over time

Compare Results

Click to download full resolution via product page
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Caption: Workflow for assessing Cu(I) chelation by BCS using live-cell fluorescence

microscopy.
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Caption: BCS prevents cuproptosis by chelating extracellular copper, blocking its entry and

downstream effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12363844?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11752808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11752808/
https://www.researchgate.net/publication/263207265_Copper_Chelators_Chemical_Properties_and_Bio-medical_Applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854864/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1633711/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1633711/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061796/
https://www.benchchem.com/product/b12363844#application-of-cu-i-chelator-1-in-fluorescence-microscopy
https://www.benchchem.com/product/b12363844#application-of-cu-i-chelator-1-in-fluorescence-microscopy
https://www.benchchem.com/product/b12363844#application-of-cu-i-chelator-1-in-fluorescence-microscopy
https://www.benchchem.com/product/b12363844#application-of-cu-i-chelator-1-in-fluorescence-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12363844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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